Enantiomeric Purity & Optical Rotation
The (R)-enantiomer of 2-(benzyloxy)propanoic acid exhibits a specific optical rotation of +77±3° (c = 1% in methanol) when measured at 20 °C and 589 nm (sodium D‑line), which is distinctly opposite in sign to the (S)-enantiomer (approximately −77°) and clearly differentiates it from the racemic mixture that shows zero net optical rotation . This quantitative optical activity confirms the enantiopurity of the (R)-form, which is typically supplied at ≥97.0% enantiomeric excess as verified by chiral HPLC .
| Evidence Dimension | Specific Optical Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +77±3° (c = 1% in methanol) |
| Comparator Or Baseline | (S)-2-(benzyloxy)propanoic acid: approximately −77°; Racemic mixture: ~0° |
| Quantified Difference | Opposite sign of rotation; magnitude difference may reflect slight variations in measurement conditions. |
| Conditions | Polarimetry at 20 °C, 589 nm, c = 1% in methanol. |
Why This Matters
The specific optical rotation provides a definitive, quantitative measure to verify that the correct enantiomer has been procured, ensuring stereochemical consistency in asymmetric synthesis and pharmaceutical intermediate production.
